molecular formula C11H14O4Si B102133 Methylphenyldiacetoxysilane CAS No. 17998-91-3

Methylphenyldiacetoxysilane

Cat. No.: B102133
CAS No.: 17998-91-3
M. Wt: 238.31 g/mol
InChI Key: AWFOOUAPWFZKQK-UHFFFAOYSA-N
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Description

Methylphenyldiacetoxysilane is an organosilicon compound with the molecular formula C11H14O4Si It is characterized by the presence of both methyl and phenyl groups attached to a silicon atom, which is further bonded to two acetoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylphenyldiacetoxysilane can be synthesized through the reaction of dimethoxymethylphenylsilane with acetic anhydride. The reaction typically involves the use of a catalyst such as CBV 780 and is carried out under microwave irradiation at 110°C for a short duration (approximately 5 minutes). The reaction mixture is then subjected to post-treatment and distillation to obtain the desired product with a yield of around 81% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The use of microwave irradiation in industrial settings allows for efficient and rapid synthesis, reducing production time and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Methylphenyldiacetoxysilane undergoes various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed to form silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using water or aqueous solutions under acidic or basic conditions.

    Condensation: Often facilitated by catalysts such as acids or bases.

    Substitution: Various nucleophiles can be used to replace the acetoxy groups, depending on the desired product.

Major Products Formed:

    Hydrolysis: Formation of silanols.

    Condensation: Formation of siloxanes.

    Substitution: Formation of substituted silanes with different functional groups.

Scientific Research Applications

Methylphenyldiacetoxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methylphenyldiacetoxysilane involves the hydrolysis of acetoxy groups to form silanol groups, which can then undergo condensation to form siloxane bonds. These reactions are facilitated by the presence of water and catalysts. The formation of siloxane bonds is crucial for the compound’s ability to modify surfaces and form strong adhesive bonds with various materials .

Comparison with Similar Compounds

    Diphenyldiacetoxysilane: Similar structure but with two phenyl groups instead of one methyl and one phenyl group.

    Methyltriacetoxysilane: Contains three acetoxy groups instead of two.

    Phenyltriacetoxysilane: Contains three acetoxy groups and one phenyl group.

Uniqueness: Methylphenyldiacetoxysilane is unique due to its combination of methyl and phenyl groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both types of interactions are required. Additionally, the presence of two acetoxy groups allows for controlled hydrolysis and condensation reactions, making it a versatile reagent in various chemical processes .

Properties

IUPAC Name

(acetyloxy-methyl-phenylsilyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4Si/c1-9(12)14-16(3,15-10(2)13)11-7-5-4-6-8-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFOOUAPWFZKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](C)(C1=CC=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939288
Record name Methyl(phenyl)silanediyl diacetate
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Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17998-91-3
Record name Silanediol, 1-methyl-1-phenyl-, 1,1-diacetate
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Record name Silanediol, 1-methyl-1-phenyl-, 1,1-diacetate
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Record name Methylphenyldiacetoxysilane
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Record name Silanediol, 1-methyl-1-phenyl-, 1,1-diacetate
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Record name Methyl(phenyl)silanediyl diacetate
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Record name Diacetoxymethylphenylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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